2-Hydroxy-2,3-diphosphonopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2,3-diphosphonopropanoic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-diphosphonopropanoic acid typically involves the reaction of suitable phosphonate esters with hydroxyl-containing compounds under controlled conditions. One common method includes the hydrolysis of phosphonates using concentrated hydrochloric acid at reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, where phosphonate esters are treated with hydrochloric acid in reactors designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-2,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2,3-diphosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2,3-diphosphonopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic phosphate-containing molecules, thereby inhibiting or modulating the activity of enzymes involved in phosphate metabolism . This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the phosphonic acid groups.
2-Hydroxy-3-phosphonopropanoic acid: Similar but with only one phosphonic acid group.
Phosphonoacetic acid: Contains a phosphonic acid group attached to an acetic acid backbone.
Uniqueness: 2-Hydroxy-2,3-diphosphonopropanoic acid is unique due to the presence of two phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with phosphate-binding sites in biological systems.
Eigenschaften
CAS-Nummer |
70794-97-7 |
---|---|
Molekularformel |
C3H8O9P2 |
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
2-hydroxy-2,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C3H8O9P2/c4-2(5)3(6,14(10,11)12)1-13(7,8)9/h6H,1H2,(H,4,5)(H2,7,8,9)(H2,10,11,12) |
InChI-Schlüssel |
BZPYPBVWOGHVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)(O)P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.